molecular formula C24H26F2N4O2 B10960974 {2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

{2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10960974
M. Wt: 440.5 g/mol
InChI Key: ADBSLGMECBUZDW-UHFFFAOYSA-N
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Description

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of difluorophenoxy, pyrazolyl, and piperazino groups

Properties

Molecular Formula

C24H26F2N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

[2-[(2,4-difluorophenoxy)methyl]phenyl]-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26F2N4O2/c1-17-19(14-27-28(17)2)15-29-9-11-30(12-10-29)24(31)21-6-4-3-5-18(21)16-32-23-8-7-20(25)13-22(23)26/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

ADBSLGMECBUZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=CC=CC=C3COC4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Difluorophenoxy Intermediate: This involves the reaction of 2,4-difluorophenol with a suitable methylating agent to form 2,4-difluorophenoxymethyl.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a Friedel-Crafts alkylation reaction.

    Introduction of the Pyrazolyl Group: The phenyl intermediate is reacted with 1,5-dimethyl-1H-pyrazole in the presence of a base to form the pyrazolyl derivative.

    Formation of the Piperazino Group: Finally, the pyrazolyl derivative is reacted with piperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its combination of difluorophenoxy, pyrazolyl, and piperazino groups, which confer specific chemical and biological properties that are not found in similar compounds.

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